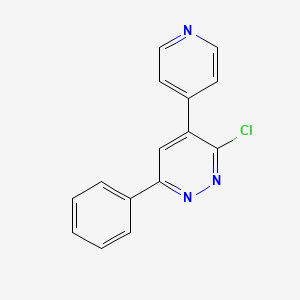
BAY-1082439
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-1082439 is a complex organic compound that belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BAY-1082439 involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
BAY-1082439 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of BAY-1082439 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide:
Copanlisib (BAY 80-6946): Another 2,3-dihydroimidazo[1,2-c]quinazoline derivative that has been developed as a PI3K inhibitor for cancer therapy.
Uniqueness
BAY-1082439 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C24H28N6O5 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O5/c1-33-21-19(35-15-17(31)14-29-9-11-34-12-10-29)5-4-18-20(21)27-24(30-8-7-26-22(18)30)28-23(32)16-3-2-6-25-13-16/h2-6,13,17,26,31H,7-12,14-15H2,1H3/t17-/m1/s1 |
Clave InChI |
ORWNYJVVFLJAPF-QGZVFWFLSA-N |
SMILES isomérico |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OC[C@@H](CN5CCOCC5)O |
SMILES canónico |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=CC=C4)N=C21)OCC(CN5CCOCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8560289.png)


![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)





![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)


![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)
